rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16501151
InChI: InChI=1S/2C16H20BrNO4/c2*1-16(2,3)22-15(21)18-9-8-12(13(18)14(19)20)10-4-6-11(17)7-5-10/h2*4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t2*12-,13+/m10/s1
SMILES:
Molecular Formula: C32H40Br2N2O8
Molecular Weight: 740.5 g/mol

rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC16501151

Molecular Formula: C32H40Br2N2O8

Molecular Weight: 740.5 g/mol

* For research use only. Not for human or veterinary use.

rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C32H40Br2N2O8
Molecular Weight 740.5 g/mol
IUPAC Name (2R,3S)-3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid;(2S,3R)-3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/2C16H20BrNO4/c2*1-16(2,3)22-15(21)18-9-8-12(13(18)14(19)20)10-4-6-11(17)7-5-10/h2*4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t2*12-,13+/m10/s1
Standard InChI Key RYOMGNOYNZJFSS-LIPFMWGZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Br.CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=C(C=C2)Br.CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=C(C=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula, C₃₂H₄₀Br₂N₂O₈, reflects its dimeric structure, with a molecular weight of 740.5 g/mol. Its IUPAC name, (2R,3S)-3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid; (2S,3R)-3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, confirms the relative (rel) stereochemistry at the C2 and C3 positions. The Boc group at the pyrrolidine nitrogen enhances stability during synthetic manipulations, while the 4-bromophenyl substituent introduces electrophilic aromatic reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₃₂H₄₀Br₂N₂O₈
Molecular Weight740.5 g/mol
Stereochemistryrel-(2S,3R)
Protecting Grouptert-Butoxycarbonyl (Boc)
Functional GroupsCarboxylic acid, Bromoarene

The compound’s isomeric SMILES, CC(C)(C)OC(=O)N1CCC@HC2=CC=C(C=C2)Br, encodes its stereochemical configuration and substituent arrangement. Its solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) facilitates its use in coupling reactions .

Synthesis and Stereochemical Control

Asymmetric Synthesis Strategies

The synthesis of rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid relies on asymmetric catalysis to establish the correct stereochemistry. Enantioselective methods, such as chiral auxiliary-mediated cyclization or enzymatic resolution, are employed to achieve the desired (2S,3R) configuration . For instance, patents describe the use of tert-butyl (2R,5R)-5-[(R)-hydroxy(phenyl)methyl]pyrrolidine-2-carboxylate intermediates, which undergo bromophenyl substitution via Suzuki-Miyaura coupling .

Role of Protecting Groups

The Boc group serves dual purposes: (1) it prevents undesired side reactions at the pyrrolidine nitrogen during functionalization, and (2) it enhances solubility for purification . Deprotection under acidic conditions (e.g., HCl in dioxane) yields the free amine for subsequent derivatization .

Table 2: Representative Synthetic Protocol

StepReactionReagents/ConditionsYield
1Ring FormationChiral catalyst, DMF, 80°C65%
2Boc ProtectionBoc anhydride, DIPEA, DCM89%
3Bromophenyl Substitution4-Bromophenylboronic acid, Pd72%
4Carboxylic Acid OxidationKMnO₄, H₂O, 25°C85%

Adapted from

Applications in Drug Discovery

PROTAC Development

Recent studies demonstrate the compound’s utility in synthesizing VHL-SF2-based PROTACs, which induce proteasome-dependent degradation of target proteins like BRD4 . The pyrrolidine scaffold provides rigidity and spatial orientation for E3 ligase recruitment, achieving DC₅₀ values of 17.2 μM in cellular assays .

β3 Adrenergic Receptor Agonists

Patent literature highlights derivatives of this compound as potent β3 adrenergic agonists, with applications in treating overactive bladder and metabolic disorders . The bromophenyl group enhances receptor binding affinity, while the Boc group allows gradual release of the active amine in vivo .

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